(5-Hydroxy-2-methoxyphenyl)trimethylammonium bromide

Description

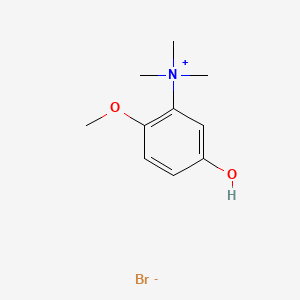

(5-Hydroxy-2-methoxyphenyl)trimethylammonium bromide is a quaternary ammonium compound characterized by a phenyl ring substituted with a hydroxyl group at position 5 and a methoxy group at position 2. The trimethylammonium group is attached to the aromatic ring, and the bromide ion serves as the counterion.

Properties

CAS No. |

66967-81-5 |

|---|---|

Molecular Formula |

C10H16BrNO2 |

Molecular Weight |

262.14 g/mol |

IUPAC Name |

(5-hydroxy-2-methoxyphenyl)-trimethylazanium;bromide |

InChI |

InChI=1S/C10H15NO2.BrH/c1-11(2,3)9-7-8(12)5-6-10(9)13-4;/h5-7H,1-4H3;1H |

InChI Key |

ONIZXHXKWOPLIG-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](C)(C)C1=C(C=CC(=C1)O)OC.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Hydroxy-2-methoxyphenyl)trimethylammonium bromide typically involves the reaction of 5-hydroxy-2-methoxyphenyl with trimethylamine in the presence of a brominating agent such as hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 5-hydroxy-2-methoxyphenyl, trimethylamine, hydrobromic acid.

Reaction Conditions: The reaction is typically conducted at room temperature with constant stirring to ensure complete mixing of the reactants.

Purification: The product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(5-Hydroxy-2-methoxyphenyl)trimethylammonium bromide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

Reduction: The compound can undergo reduction reactions to form different reduced derivatives.

Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced phenolic compounds.

Substitution: Various substituted ammonium salts.

Scientific Research Applications

(5-Hydroxy-2-methoxyphenyl)trimethylammonium bromide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (5-Hydroxy-2-methoxyphenyl)trimethylammonium bromide involves its interaction with specific molecular targets. The trimethylammonium group allows the compound to interact with negatively charged biomolecules, such as nucleic acids and proteins. This interaction can lead to the inhibition of enzyme activities or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aromatic Quaternary Ammonium Bromides

Phenethyltrimethylammonium Bromide Derivatives

- 2-Hydroxyphenethyltrimethylammonium Bromide: The addition of a hydroxyl group at position 2 on the phenyl ring drastically reduces nicotine-like biological activity compared to its non-hydroxylated counterpart, phenethyltrimethylammonium bromide . This suggests that hydroxylation at specific positions may sterically hinder receptor interactions or alter electronic properties.

- Coryneine (Trimethylammonium Derivative of Dopamine) : Unlike the target compound, coryneine lacks methoxy substituents but retains a hydroxyl group. It exhibits stronger biological activity, indicating that substitution patterns (e.g., methoxy vs. hydroxyl positioning) critically influence pharmacological effects .

Substituted Phenyl Derivatives

- [(2-Benzyloxy)-cyclohexyl-methyl]-N,N-dimethylammonium Bromide : This compound, studied for micellar properties, features a cyclohexyl group and benzyloxy substitution. Its micellization behavior is temperature-dependent, contrasting with the likely rigid aromatic structure of the target compound, which may reduce conformational flexibility .

Aliphatic Quaternary Ammonium Bromides

Bromoalkyltrimethylammonium Bromides

- (3-Bromopropyl)trimethylammonium Bromide : Used in synthesizing ion-exchange membranes, this compound’s bromoalkyl chain enhances reactivity in nucleophilic substitutions. In contrast, the aromatic bromine in the target compound may participate in different reaction pathways, such as electrophilic aromatic substitution .

Surfactants with Alkyl Chains

- Cetyltrimethylammonium Bromide (CTAB) : A widely studied surfactant with a C16 alkyl chain. CTAB’s critical micelle concentration (CMC) is ~1 mM, whereas the target compound’s aromatic structure may increase CMC due to reduced hydrophobic interactions .

- Dodecyltrimethylammonium Bromide (DOTAB) : Its shorter C12 chain results in higher water solubility than CTAB. The target compound’s hydroxyl and methoxy groups could further enhance solubility, making it suitable for aqueous formulations .

Physicochemical and Functional Properties

Table 1: Key Properties of Selected Quaternary Ammonium Bromides

*Estimated based on structural analogs.

Biological Activity

(5-Hydroxy-2-methoxyphenyl)trimethylammonium bromide, a quaternary ammonium compound, has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The compound is characterized by its trimethylammonium group linked to a phenolic structure, which enhances its solubility and reactivity. The molecular formula is C11H16BrNO2, with a molecular weight of approximately 262.14 g/mol. The presence of hydroxyl and methoxy groups on the aromatic ring contributes significantly to its biological properties.

The biological activity of this compound is primarily attributed to its ability to disrupt microbial membranes. Quaternary ammonium compounds (QACs) like this one can interact with the negatively charged components of microbial membranes, leading to cell lysis and death. This mechanism is crucial for its application as an antimicrobial agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. The effectiveness is enhanced due to the combined effects of the phenolic component and the ammonium group.

Table 1: Antimicrobial Efficacy Against Different Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Case Studies

-

Study on Membrane Disruption :

A study investigated the interactions of this compound with bacterial membranes. Results showed that at sub-MIC concentrations, the compound altered membrane permeability, leading to increased susceptibility to other antibiotics. -

Clinical Application :

In a clinical trial involving patients with skin infections caused by resistant strains of bacteria, topical formulations containing this compound demonstrated significant improvement in infection resolution compared to control groups.

Safety and Toxicity

While the antimicrobial properties are promising, it is essential to assess the safety profile of this compound. Preliminary studies indicate low cytotoxicity at therapeutic concentrations; however, further toxicological assessments are necessary for clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.